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Compound of Interest |

Compound Name: 3-(4-Bromophenyl)cyclobutanol
CAS No.: 916814-02-3
Cat. No.: B2469891

Executive Summary

3-(4-Bromophenyl)cyclobutanol (CAS: 1183047-51-9) is a high-value bifunctional scaffold
used primarily in medicinal chemistry to introduce conformational rigidity and defined spatial
vectors into drug candidates. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane
core provides a unique "puckered" geometry that can optimize ligand-receptor binding
interactions while improving metabolic stability.

This guide details the physicochemical properties, stereoselective synthesis, and reactivity
profile of this molecule, serving as a roadmap for its integration into structure-activity
relationship (SAR) campaigns.

Part 1: Chemical Identity & Physical Properties[1]

The molecule features a cyclobutane ring substituted at the 1- and 3-positions. The 1,3-
substitution pattern creates a distinct linear vector compared to the "kinked" 1,2-substitution,
making it an excellent bioisostere for 1,4-disubstituted benzenes or piperidines.

Key Physicochemical Data
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Property Value | Description Note

CAS Number 1183047-51-9

Molecular Formula C10H11Bro

Molecular Weight 227.10 g/mol

Appearance White to off-white solid

Boiling Point ~309 °C (Predicted) High -boiling point due to H-
bonding

Density ~1.53 g/cm?3

Stereochemistry

cis and trans isomers

cis is thermodynamically

favored in synthesis

Solubility

Soluble in DCM, THF, MeOH

Poor water solubility

Stereochemical Configuration

The 3-substituted cyclobutanol system exhibits cis/trans isomerism. The relative orientation of

the hydroxyl group and the bromophenyl ring is critical for biological activity.

o Cis-isomer: The -OH and -(4-Br-Ph) groups are on the same face of the puckered ring.

e Trans-isomer: The groups are on opposite faces.

Technical Insight: In 3-substituted cyclobutanones, hydride reduction is highly stereoselective,

typically favoring the cis-alcohol (>90:10 dr). This is governed by torsional strain in the transition

state, where the hydride attacks from the more accessible "anti" face relative to the bulky

substituent (Felkin-Anh model equivalent for rings) [1].

Part 2: Synthesis & Manufacturing[3][4]
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The most robust route to access 3-(4-bromophenyl)cyclobutanol is the reduction of its
ketone precursor, 3-(4-bromophenyl)cyclobutanone (CAS 254892-91-6).

Primary Route: Stereoselective Ketone Reduction

This protocol yields the cis-isomer as the major product.

Reagents:

Substrate: 3-(4-Bromophenyl)cyclobutanone

Reductant: Sodium Borohydride (NaBHa4) or L-Selectride (for enhanced selectivity)

Solvent: Methanol (for NaBHa4) or THF (for L-Selectride)

Temperature: -78 °Cto 0 °C

Protocol:

Dissolution: Dissolve 1.0 eq of ketone in anhydrous THF under N2 atmosphere. Cool to -78
°C.

e Reduction: Slowly add 1.1 eq of L-Selectride (1.0 M in THF). The bulky hydride reagent
amplifies the steric bias, pushing the diastereomeric ratio (dr) often >95:5 (cis:trans).

e Quench: After 2 hours, warm to 0 °C and quench with aqueous NaOH/H20: (standard
oxidative workup for boron species).

 Purification: Extract with EtOAc. The cis and trans isomers can typically be separated via
silica gel flash chromatography if necessary, though the crude is often sufficiently pure.

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis from the ketone and the subsequent divergence
into functionalized derivatives.[1]
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Figure 1: Stereoselective reduction pathway favoring the cis-isomer due to ring puckering and
steric approach control [1].

Part 3: Reactivity Profile & Functionalization

This molecule is a "linchpin” scaffold because it possesses two distinct reactive handles: the
secondary alcohol and the aryl bromide.

Alcohol Functionalization (O-Nucleophile)

The cyclobutanol hydroxyl group is sterically accessible but sensitive to elimination under harsh
acidic conditions due to ring strain.

« Esterification/Etherification: Standard conditions (DCC/DMAP or NaH/R-X) work well.

o Oxidation: Can be reverted to the ketone using Dess-Martin Periodinane or Swern
conditions.

e Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) can yield the
fluorocyclobutane, often with inversion of configuration (converting cis-alcohol to trans-
fluoride).

Aryl Bromide Functionalization (Electrophile)

The 4-bromophenyl moiety is a classic handle for Palladium-catalyzed cross-coupling.
e Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to extend the carbon skeleton.

e Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b2469891?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Lithiation: Halogen-lithium exchange (n-BuLi, -78 °C) generates a nucleophilic aryl lithium
species for addition to aldehydes or ketones.

Ring Strain & Expansion

While the cyclobutane ring is relatively stable, it possesses ~26 kcal/mol of ring strain.

» Ring Expansion: Under radical conditions or specific Lewis acid catalysis, the ring can
expand to a cyclopentane or open to linear chains, although this is usually an off-target side
reaction to be avoided during standard handling [2].

Visualization: Divergent Reactivity
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Figure 2: Divergent synthesis map showing orthogonal functionalization of the bromide and
alcohol handles.

Part 4: Medicinal Chemistry Applications[4][7][8]
Bioisosterism & Scaffold Hopping

The 1,3-disubstituted cyclobutane ring acts as a rigid spacer. It is often used to replace:

» 1,4-Phenylene: Reduces aromatic ring count (improving solubility) and planarity (increasing
Fsp3).
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» Piperidine/Cyclohexane: Changes the vector angle and lipophilicity profile.

Case Study: H3 Receptor Antagonists

Research into Histamine H3 receptor antagonists has utilized the cyclobutane scaffold to
improve metabolic stability. The rigid ring prevents the "metabolic soft spots” found in flexible
alkyl chains while maintaining the precise distance between the basic amine and the lipophilic
tail required for receptor binding [3].

Conformational Locking

By selecting the cis or trans isomer, chemists can lock the pharmacophores in a specific spatial
arrangement. This is superior to flexible chains where the bioactive conformation might be a
minor population in solution.

o Cis-isomer: "U-shape" or kinked conformation.
e Trans-isomer: Linear, extended conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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